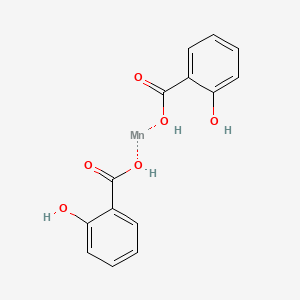

Manganese salicylate

Description

Historical Context of Metal-Salicylate Coordination Chemistry and Manganese Bioinorganic Chemistry

The foundations of modern coordination chemistry were laid in the late 19th century through the pioneering work of Alfred Werner, who studied metal halide complexes with ammonia. libretexts.orglibretexts.org His theories provided a framework for understanding how a central metal atom or ion could be bonded to a surrounding array of molecules or ions, known as ligands. libretexts.org Around the same time, derivatives of salicylic (B10762653) acid, known as salicylates, were being introduced into medicine. sapub.org

Salicylic acid proved to be a particularly versatile ligand from a coordination chemistry perspective. ijesi.org Its structure, featuring both a carboxylic acid group and a hydroxyl group, allows it to bind to metal ions in several different ways, including as a monodentate, bidentate, or bridging ligand. ijesi.org This versatility sparked interest in synthesizing and characterizing a wide range of metal-salicylate complexes to understand how this binding affects the physicochemical properties of the metal ions. ijesi.orgufl.edu

Parallel to these developments, the field of bioinorganic chemistry began to emerge. Initially, a firm line was drawn between the "organic" chemistry of living organisms and the "inorganic" chemistry of non-living matter. deshbandhucollege.ac.in This distinction started to dissolve after Friedrich Wöhler's synthesis of urea (B33335) from an inorganic precursor in 1828. deshbandhucollege.ac.in However, it was not until the period between 1925 and 1955 that the essential role of many metal ions in biological systems, including manganese, was discovered. cnrs.fr

Manganese itself was first isolated as an element in 1774 by Johan Gottlieb Gahn, though its compounds, such as manganese dioxide, had been used for centuries, notably in glassmaking since the time of the 8th-century alchemist Jabir Ibn Hayyan. acs.orgacs.org The establishment of bioinorganic chemistry as an independent, interdisciplinary field after 1960, spurred by sophisticated analytical methods, revealed the critical functions of manganese. deshbandhucollege.ac.in It is now known to be a key component of vital biological machinery, including the water-oxidizing complex in photosystem II and various enzymes such as superoxide (B77818) dismutase. tandfonline.compnas.org

Rationale for Advanced Research on Manganese Salicylate (B1505791) Complexes in Contemporary Inorganic and Bioinorganic Disciplines

The continued and advanced study of manganese salicylate complexes is driven by compelling rationales in both inorganic and bioinorganic chemistry. These complexes are not merely chemical curiosities; they are key to unlocking fundamental chemical principles and understanding complex biological processes.

In the realm of inorganic chemistry , a primary driver is the pursuit of new materials with novel magnetic properties. researchgate.net Manganese is known for its ability to exist in multiple oxidation states, and its complexes, particularly those with carboxylate ligands like salicylate, often feature mixed-valence systems. researchgate.netub.edu These characteristics are fundamental to the field of molecular magnetism and the development of single-molecule magnets (SMMs), which could have applications in high-density information storage and quantum computing. ub.edu Salicylate ligands have been shown to be particularly effective in facilitating the self-assembly of large, polynuclear manganese clusters with intricate structures and interesting magnetic behaviors. researchgate.netrsc.orgindiana.edu

From a bioinorganic perspective , this compound complexes are invaluable as biomimetic models. Many enzymes rely on manganese at their active sites to perform critical biological reactions. pnas.orgresearchgate.net Synthesizing and studying simpler this compound complexes that replicate the structural features and functional aspects of these enzyme active sites allows researchers to investigate their mechanisms in a controlled environment. uu.nlresearchgate.net Key areas of focus include:

Modeling Photosystem II: Mimicking the structure and function of the oxygen-evolving center in photosynthesis, where a manganese cluster is responsible for the oxidation of water, remains a "holy grail" of chemistry. pnas.orgufl.edu

Enzyme Mimicry: These complexes serve as functional models for enzymes like catalase, which catalyzes the disproportionation of hydrogen peroxide, and catechol oxidase. researchgate.netcapes.gov.brrsc.org

Understanding Reactivity: They provide a platform to study high-valent manganese-oxo species, which are believed to be key reactive intermediates in many biological oxidation reactions. researchgate.net Research has shown that the salicylate ligand can tune the reactivity and stability of these important intermediates. researchgate.net

Furthermore, the biological activity of salicylate derivatives in modulating manganese-related biological and toxicological processes provides another strong rationale for research. oup.comnih.gov

Scope and Objectives of Current this compound Studies

Contemporary research on this compound is multifaceted, with several interconnected objectives that aim to expand both fundamental knowledge and practical applications.

A primary objective remains the synthesis and structural characterization of new this compound complexes. Researchers are creating a diverse library of compounds, from simple mononuclear complexes to complex binuclear and polynuclear architectures, by varying reaction conditions and incorporating other ancillary ligands. rsc.orgresearchgate.netmaynoothuniversity.ie Advanced techniques, especially single-crystal X-ray diffraction, are crucial for determining their precise three-dimensional structures, which is fundamental to understanding their properties. capes.gov.brresearchgate.nettandfonline.com

A significant portion of current studies is dedicated to investigating the magnetic properties of these compounds. researchgate.net This involves measuring how the magnetic susceptibility of the complexes changes with temperature to understand the magnetic exchange interactions between manganese ions within polynuclear clusters. tandfonline.comub.edursc.org The goal is often to design molecules that behave as magnets, contributing to the field of molecular materials. rsc.org

Another major focus is the exploration of catalytic activity . Scientists are testing the ability of this compound complexes to act as catalysts for various chemical transformations, such as the oxidation of organic substrates. researchgate.netresearchgate.net A key application is in biomimetic catalysis, where these complexes are used to mimic the catalytic cycles of manganese-containing enzymes, like those that break down harmful reactive oxygen species. capes.gov.brrsc.orgjlu.edu.cn

Finally, biomimetic studies continue to be a central theme. The overarching objective is to create synthetic analogs that not only structurally resemble the active sites of metalloenzymes but also replicate their function. uu.nlscielo.br This includes probing how the electronic properties of the salicylate ligand influence the formation and reactivity of key intermediates in catalytic cycles. researchgate.net Some studies also investigate the interactions of these complexes with biological macromolecules like DNA, seeking to understand their potential biological effects. znaturforsch.com

Research Data on this compound Complexes

The following tables summarize structural and magnetic data for select this compound complexes reported in the literature, illustrating the scope of current research.

Table 1: Structural and Crystallographic Data for Select this compound Complexes

| Complex Formula | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| [Mn(Hsal)₂(bipy)]·H₂O | Not specified | Not specified | Polymeric chain structure | capes.gov.br |

| [Mn(sal)₂(CH₃OH)₂]·py | Monoclinic | C2/c | Mononuclear Mn(III) with axially elongated octahedral geometry | researchgate.net |

| (HNEt₃)₂[Mn(Sal)₃] | Monoclinic | C2/c | Mononuclear Mn(III) with axially compressed octahedral geometry | researchgate.net |

| [Mn₂(Hsal)₄(H₂O)₄] | Not specified | Not specified | Binuclear Mn(II) with unsymmetrically bridging salicylate ligands | rsc.orgmaynoothuniversity.ie |

| [HimH][Mn(sal)₂(imH)₂]CH₃OH | Monoclinic | P2₁ | Mononuclear Mn(III) with elongated octahedral coordination | tandfonline.comtandfonline.com |

Table 2: Magnetic Properties of Select Polynuclear this compound Complexes

| Complex | Key Magnetic Behavior | Derived Parameters | Reference |

|---|---|---|---|

| [Mn₉O₄(O₂CPh)₈(sal)₄(salH)₂(Py)₄] | Effective magnetic moment decreases with temperature, indicating antiferromagnetic interactions. | μeff decreases from 11.82 μB at 300.9 K to 5.83 μB at 5.0 K. | researchgate.net |

| [{NaMn(sal)(pyca)(MeOH)}]·2H₂O | Interpreted in terms of a dimer unit [Mn(II)₂(pyca)₂] and two Mn(III) units. | J = –0.98 cm⁻¹, g = 2.00, θ = –5.66 K | rsc.org |

| [HimH][Mn(sal)₂(imH)₂]CH₃OH | Magnetic moment close to spin-only value for high-spin Mn(III) with slight decrease at low temperature. | μeff is 4.80 B.M. at 285 K. Zero-field splitting D = -6.93 cm⁻¹. | tandfonline.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H12MnO6 |

|---|---|

Molecular Weight |

331.18 g/mol |

IUPAC Name |

2-hydroxybenzoic acid;manganese |

InChI |

InChI=1S/2C7H6O3.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |

InChI Key |

SRFBCRWMTPJXGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Mn] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Structural Elucidation of Manganese Salicylate Complexes

Diverse Synthetic Approaches to Manganese Salicylate (B1505791) Coordination Compounds

A variety of synthetic methods have been developed to produce manganese salicylate complexes, each offering distinct advantages in terms of reaction conditions, product purity, and morphology.

Solvothermal and Hydrothermal Synthesis Routes for this compound

Solvothermal and hydrothermal methods are widely used for the synthesis of crystalline materials, including this compound complexes. These techniques involve heating a reaction mixture in a sealed vessel, often called an autoclave, above the boiling point of the solvent. mdpi.com This process generates high pressure, which facilitates the dissolution of reactants and promotes the crystallization of the desired product.

In a typical hydrothermal synthesis of a this compound complex, a manganese salt, such as manganese chloride or manganese nitrate, is reacted with salicylic (B10762653) acid in an aqueous solution. The mixture is then sealed in an autoclave and heated to a specific temperature for a set period. For instance, manganese oxides, which can be precursors or components of more complex structures, have been synthesized via a microwave-assisted hydrothermal method at 140°C. scielo.br Similarly, nanostructured manganese selenide (B1212193) has been prepared under hydrothermal conditions. researchgate.net The use of co-solvents or additives, such as in the synthesis of Ce0.75Zr0.25O2 via a hydrothermal route with 1-propanol, can influence the properties of the final product. mdpi.com These methods have been successful in producing various manganese-containing materials, highlighting their versatility. mdpi.comscielo.brresearchgate.net

Mechanochemical Synthesis Strategies for this compound

Mechanochemistry offers a solvent-free or low-solvent alternative for the synthesis of coordination compounds. acs.orgnih.gov This technique involves the use of mechanical force, typically through grinding or milling, to initiate chemical reactions. acs.orgnih.gov Mechanochemical synthesis is often faster, more efficient, and more environmentally friendly than traditional solution-based methods. acs.orgnih.govnih.gov

The synthesis of this compound complexes via mechanochemistry can be achieved by grinding a mixture of a manganese salt and salicylic acid, sometimes with a small amount of a liquid additive (liquid-assisted grinding, LAG). mdpi.comrsc.org This process can lead to the formation of novel complexes and coordination polymers. rsc.org For example, the mechanosynthesis of the metallodrug bismuth subsalicylate from Bi2O3 has been reported, demonstrating the utility of this method for producing pharmaceutically relevant compounds. rsc.orgfriscic-research.com The control over stoichiometry is a significant advantage of mechanochemical synthesis, allowing for the targeted preparation of specific products. nih.gov

Microwave-Assisted Synthesis Techniques for this compound

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. ub.eduuwi.edu This method utilizes microwave radiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times compared to conventional heating methods. ub.eduresearchgate.net

In the context of this compound complexes, microwave-assisted synthesis has been shown to improve product purity and, in some cases, lead to the formation of new compounds that are not accessible through bench-top methods. ub.edu For example, a comparative study on a mixed-metal Mn/Ni system with a substituted salicylic acid revealed that microwave-assisted synthesis yielded a different product compared to the bench-top reaction. researchgate.net The main advantage in the Mn/salicylate system is the prevention of insoluble manganese oxide formation, thereby enhancing the purity of the desired complex. ub.edu This technique has been successfully applied to the synthesis of various metal carboxylate clusters. ub.edu

Template-Directed Synthesis and Self-Assembly in this compound Systems

Template-directed synthesis and self-assembly are sophisticated strategies for constructing complex and well-defined supramolecular architectures. In this approach, a template molecule or ion guides the formation of a specific structure by interacting with the reacting components through non-covalent interactions.

While specific examples of template-directed synthesis focusing solely on simple this compound are not extensively detailed in the provided search results, the principles are applicable. For instance, the use of templates is a known strategy in the synthesis of coordination frameworks. kyoto-u.ac.jp The self-assembly of metal ions and organic ligands can lead to the formation of intricate structures, and this process can be influenced by the presence of a template. The synthesis of mesoporous manganese oxide architectures through a sacrificial template-directed method highlights the potential of this approach for creating materials with controlled porosity and morphology. rsc.org In the broader context of coordination chemistry, templates have been used to direct the formation of specific metal-organic frameworks (MOFs) and other complex structures. friscic-research.com

Single-Crystal X-ray Diffraction Analysis of this compound Coordination Geometries

The analysis of this compound complexes by single-crystal X-ray diffraction has revealed a rich variety of coordination environments and structural motifs. fizika.siresearchgate.netmaynoothuniversity.iejlu.edu.cnmaynoothuniversity.iemdpi.com For example, the crystal structure of a 2D polymeric complex, [MnNa(Salicylate)2(CH3OH)(H2O)]n·0.5nH2O, was determined using this technique. jlu.edu.cn Similarly, the structures of binuclear and polymeric manganese(II) salicylate complexes have been elucidated, showing the presence of unsymmetrically bridging salicylate ligands. maynoothuniversity.iersc.orgreading.ac.uk

Determination of Coordination Geometries and Bond Lengths

Through single-crystal X-ray diffraction, the coordination geometry around the manganese ion in salicylate complexes can be accurately determined. Manganese ions can adopt various coordination numbers and geometries, such as octahedral, distorted octahedral, or trigonal prismatic, depending on the ligands and reaction conditions. fizika.siresearchgate.netnih.gov

For instance, in some manganese(III) complexes, the Mn ions are six-coordinate with a tetragonally distorted octahedral geometry, a consequence of the Jahn-Teller effect for a high-spin d4 electron configuration. nih.gov In other cases, Mn(II) ions in salicylate complexes exhibit a distorted octahedral geometry. mdpi.com The analysis also provides precise measurements of Mn-O and Mn-N bond lengths, which are crucial for understanding the nature of the metal-ligand interactions. fizika.sinih.govacs.org

Below is a table summarizing representative bond lengths found in various manganese complexes, illustrating the typical ranges for different types of bonds.

| Complex Type | Bond | Bond Length (Å) | Reference |

| Mn(II) complex with N,N'-donor ligand | Mn-O (carboxylato) | 2.1162(16) - 2.133(2) | mdpi.com |

| Mn-N | 2.259(3) - 2.283(2) | mdpi.com | |

| Dicationic Mn(II) complex | Mn-N | 2.287 (mean) | maynoothuniversity.ie |

| Mn-O (water) | 2.123(4) | maynoothuniversity.ie | |

| Dianionic Mn(II) complex | Mn-N | 2.351 (mean) | maynoothuniversity.ie |

| Mn-O (carboxylate) | 2.178(4) | maynoothuniversity.ie | |

| Mixed-valent Mn(III,IV) complex | Mn-O (oxo-bridge) | Varies | acs.org |

| Mn-N (dtbpy) | Varies | acs.org |

Advanced Spectroscopic Characterization of this compound Structures

X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence Spectroscopy (XFS) for Manganese Oxidation States and Local Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the electronic structure and local coordination environment of manganese ions in various materials. mdpi.comresearchgate.net The method is particularly sensitive to the oxidation state of the manganese center. mdpi.comnih.gov By analyzing the X-ray Absorption Near Edge Structure (XANES) region of the spectrum, which includes the pre-edge and main absorption edge features, detailed information about the formal oxidation state and coordination geometry can be obtained. researchgate.netnih.gov For manganese, the position of the K-edge absorption edge shifts to higher energies with an increasing oxidation state. researchgate.net This linear relationship allows for the determination of the average oxidation state in mixed-valence systems. researchgate.net

For instance, analysis of Mn K-edge XANES spectra has been successfully used to determine the oxidation states in various manganese oxides and complexes. researchgate.netosti.gov The shape and intensity of pre-edge peaks are also diagnostic, providing insight into the symmetry of the manganese site. nih.gov Linear Combination Fitting (LCF) of the XANES spectra of an unknown sample against a library of spectra from well-characterized manganese standard compounds can provide quantitative information on the speciation and the fraction of each oxidation state present. researchgate.netnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) analysis, which examines the oscillations beyond the absorption edge, provides information about the local atomic structure around the manganese atom. osti.gov This includes the coordination number, bond distances, and the identity of neighboring atoms within a radius of approximately 5 Å. osti.gov Polarized EXAFS studies on oriented samples can further enhance the structural resolution, providing details that may be inaccessible through other techniques. nih.gov

X-ray Fluorescence Spectroscopy (XFS) is another valuable tool for elemental analysis, capable of identifying and quantifying the elemental composition of a sample. azolifesciences.comnih.gov While XAS provides detailed electronic and structural information, XFS is primarily used to determine the presence and concentration of elements, including manganese, in a sample. azolifesciences.comspectroscopyonline.com It is a non-destructive technique that can be applied to solids, liquids, and powders. azolifesciences.comnih.gov Portable XRF instruments allow for rapid, on-site analysis of elemental composition. nih.gov In the context of this compound research, XFS can be used to confirm the elemental makeup of synthesized complexes and to quantify manganese content. plos.org

The following table outlines the key information obtainable from XAS and XFS techniques for manganese complexes:

| Technique | Spectral Region | Information Obtained |

| XAS (XANES) | Pre-edge, Main Absorption Edge | - Manganese oxidation state. researchgate.netnih.gov- Coordination geometry and symmetry. mdpi.com- Quantitative speciation via Linear Combination Fitting. nih.govosti.gov |

| XAS (EXAFS) | Post-edge Oscillations | - Coordination number. osti.gov- Bond distances to neighboring atoms. osti.gov- Identification of neighboring atoms. osti.gov |

| XFS | Characteristic Fluorescence Energies | - Elemental composition. azolifesciences.com- Quantitative elemental concentration. nih.govspectroscopyonline.com- Elemental mapping and distribution. plos.org |

Electron Paramagnetic Resonance (EPR) Spectroscopic Analysis of Manganese Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons, making it particularly well-suited for the characterization of manganese complexes. wikipedia.org Manganese in its common oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) is paramagnetic and therefore EPR active. researchgate.net EPR spectroscopy provides detailed insights into the electronic structure, oxidation state, and local environment of the manganese centers. wikipedia.orgaps.org

For Mn(II) ions, which have a high-spin d5 electronic configuration and a nuclear spin of I = 5/2, the EPR spectrum typically exhibits a characteristic six-line hyperfine pattern. researchgate.net The spacing between these lines, known as the hyperfine coupling constant (A), is sensitive to the nature of the ligands coordinated to the manganese ion. The g-factor, which is analogous to the chemical shift in NMR, provides information about the electronic environment of the manganese center. researchgate.net

In more complex systems, such as dinuclear or polynuclear manganese clusters, EPR spectra can become more intricate. The interactions between multiple paramagnetic centers can lead to the appearance of multi-line signals, which can be analyzed to understand the magnetic coupling between the manganese ions. researchgate.net For example, the presence of a 16-line spectrum can be indicative of a mixed-valence binuclear Mn(III)/Mn(IV) intermediate. researchgate.net

EPR spectroscopy is also a powerful tool for studying the changes in the manganese center during chemical reactions. researchgate.net By monitoring the EPR signal as a function of time or reaction conditions, it is possible to identify transient paramagnetic species and gain mechanistic insights. researchgate.net Furthermore, subtle changes in the EPR linewidths can provide information about the local disorder and dynamics around the metal-binding site. nih.gov The hydration number of Mn(II) in complexes can also be determined by analyzing the line broadening in the presence of H2¹⁷O. nih.gov

The following table summarizes typical EPR parameters for different manganese species:

| Manganese Species | Typical EPR Spectral Features | Information Derived |

| Mononuclear Mn(II) | Six-line hyperfine pattern | - Oxidation state (II).- Local coordination environment (from g and A values). researchgate.net |

| Mixed-Valence Mn(III)/Mn(IV) Dimer | Multi-line spectrum (e.g., 16 lines) | - Presence of magnetically coupled centers.- Nature of the magnetic interaction. researchgate.net |

| Mn(IV) and Mn(V) centers | Anisotropic signals with specific g and D values | - Identification of higher oxidation states.- Zero-field splitting parameters. aps.org |

Vibrational Spectroscopy (FTIR, Raman) for Ligand and Complex Mode Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for characterizing this compound complexes by providing detailed information about the vibrational modes of both the salicylate ligand and the complex as a whole. rsc.orgfrontiersin.org These "fingerprint" methods are highly specific, as each molecule possesses a unique set of vibrational frequencies. frontiersin.orgacs.org

In the analysis of this compound, FTIR and Raman spectra reveal key information about the coordination of the salicylate ligand to the manganese center. The coordination typically occurs through the carboxylate group and sometimes the phenolic hydroxyl group. Evidence for this coordination is observed through shifts in the characteristic vibrational frequencies of these functional groups upon complexation. nih.govresearchgate.net

For instance, the strong absorption band corresponding to the C=O stretching vibration of the carboxylic acid group in free salicylic acid is expected to shift upon deprotonation and coordination to the manganese ion. The asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻) become prominent in the spectra of the complex. researchgate.net Similarly, changes in the vibrational modes associated with the phenolic C-O bond and the O-H group can indicate the involvement of the hydroxyl group in bonding. nih.gov

Raman spectroscopy is particularly effective for observing the vibrations of the aromatic ring of the salicylate ligand. acs.org The complexation with manganese can lead to changes in the positions and intensities of the ring stretching and bending modes. acs.org Surface-enhanced Raman scattering (SERS) can be employed to enhance the signal of the complex, providing insights into its orientation on a metal surface. nih.gov

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the this compound complex. While FTIR is often more sensitive to polar functional groups like carbonyls and hydroxyls, Raman spectroscopy excels in probing the non-polar aromatic ring vibrations. acs.org

The table below lists some characteristic vibrational modes for salicylate and their expected changes upon complexation with manganese.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) (Free Ligand) | Expected Change upon Complexation |

| Carboxylic Acid (–COOH) | ν(C=O) | ~1650-1700 | Disappearance of this band. Appearance of ν_as(COO⁻) and ν_s(COO⁻). researchgate.net |

| Carboxylate (–COO⁻) | ν_as(COO⁻) and ν_s(COO⁻) | - | Appearance and shift in frequency. The separation (Δν) between these bands provides information on the coordination mode. |

| Phenolic Hydroxyl (–OH) | ν(O-H) | ~3200-3300 (broad) | Shift to lower frequency or disappearance if deprotonated and coordinated. nih.gov |

| Aromatic Ring | ν(C=C) | ~1450-1600 | Shifts in frequency and changes in intensity. acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. nih.govrasayanjournal.co.in While the paramagnetic nature of manganese ions can present challenges for direct observation of the metal center, ¹H and ¹³C NMR spectroscopy are invaluable for probing the environment of the salicylate ligand upon complexation. rasayanjournal.co.infarmaceut.org

The formation of a this compound complex induces significant changes in the NMR spectrum of the salicylate ligand. The chemical shifts of the protons and carbons on the aromatic ring and in the functional groups are altered due to the electronic effects of coordination to the manganese ion. nih.govfarmaceut.org Broadening of the NMR signals is also a common feature, resulting from the paramagnetic influence of the manganese center. rasayanjournal.co.in The extent of this broadening can provide qualitative information about the proximity of specific nuclei to the paramagnetic metal ion.

In studies of chromium salicylate complexes, which can serve as a model, ¹H NMR has been used to confirm the deprotonation of the carboxylic acid group upon complex formation. rasayanjournal.co.in The disappearance of the acidic proton signal from the –COOH group is a clear indicator of coordination through the carboxylate. rasayanjournal.co.in Two-dimensional NMR techniques, such as COSY (Homonuclear Correlated Spectroscopy) and HETCOR (Heteronuclear Chemical Shift Correlation), can be used to assign the proton and carbon signals in the complex and to understand the connectivity within the ligand. farmaceut.org

Furthermore, NMR can be used to study the dynamics of this compound complexes in solution. For instance, variable-temperature NMR experiments can provide information about ligand exchange processes and conformational changes. Solution-state NMR is also a powerful tool for studying intermolecular interactions, such as the binding of a this compound complex to a protein. nih.gov Changes in the chemical shifts of the ligand upon binding can be monitored to determine the binding site and affinity. nih.gov

While direct ⁵⁵Mn NMR is less common due to the large quadrupolar moment of the ⁵⁵Mn nucleus (I=5/2) and the paramagnetic nature of many of its complexes, solid-state NMR techniques have been successfully applied to study the coordination environment of quadrupolar nuclei like ²⁵Mg in similar metal-organic complexes. nih.govrsc.org These studies, often supported by density functional theory (DFT) calculations, can provide detailed information about the local geometry around the metal ion. nih.gov

The following table summarizes the key applications of NMR spectroscopy in the study of this compound complexes:

| NMR Nucleus | Information Obtained |

| ¹H NMR | - Confirms ligand coordination by observing changes in proton chemical shifts and signal broadening. rasayanjournal.co.in- Provides information on the proximity of protons to the paramagnetic Mn center. |

| ¹³C NMR | - Elucidates changes in the electronic structure of the salicylate ligand upon complexation. nih.gov- Helps identify the coordination mode of the ligand. nih.gov |

| 2D NMR (COSY, HETCOR) | - Aids in the complete assignment of proton and carbon signals in the complexed ligand. farmaceut.org |

| Variable-Temperature NMR | - Investigates dynamic processes such as ligand exchange and conformational flexibility in solution. |

Microscopic and Nanoscaled Structural Investigations of this compound Materials

Microscopic techniques are essential for characterizing the morphology, crystal structure, and elemental composition of this compound materials, particularly at the nanoscale. researchgate.netnih.gov Techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide direct visualization of the material's surface topography, particle size, and shape.

TEM offers higher resolution imaging, allowing for the investigation of the internal structure of nanoparticles and thin films. mdpi.com High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, providing information about the crystallinity and crystallographic orientation of the material. mdpi.com Selected area electron diffraction (SAED), performed within a TEM, can be used to determine the crystal structure and phase of individual nanocrystals.

In the context of manganese-containing nanomaterials, these microscopic methods have been crucial in correlating the synthesis conditions with the resulting particle size, shape, and crystal phase. researchgate.netmdpi.com For example, studies on manganese sulfide (B99878) (MnS) nanocrystals synthesized from manganese precursors have utilized SEM and TEM to confirm the formation of cubic phase nanoparticles and to characterize their size distribution. researchgate.netnih.gov

Magnetic force microscopy (MFM) is another valuable tool for investigating the magnetic properties of manganese-containing materials at the nanoscale. arxiv.org It can be used to image the magnetic domain structure on the surface of a material, providing insights into its magnetic behavior. arxiv.org

The following table summarizes the applications of various microscopic techniques in the study of manganese-based materials:

| Microscopic Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | - Surface morphology, particle size, and shape.- Crystal habit and aggregation. researchgate.net |

| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | - Elemental composition and mapping. researchgate.net |

| Transmission Electron Microscopy (TEM) | - High-resolution imaging of particle morphology and internal structure.- Particle size distribution. mdpi.com |

| High-Resolution TEM (HRTEM) | - Visualization of crystal lattice fringes.- Assessment of crystallinity. mdpi.com |

| Selected Area Electron Diffraction (SAED) | - Determination of crystal structure and phase of nanocrystals. |

| Magnetic Force Microscopy (MFM) | - Imaging of surface magnetic domain structures. arxiv.org |

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphology and Nanostructure

Advanced microscopic techniques are indispensable for elucidating the morphological and nanostructural characteristics of this compound complexes. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide critical insights into the size, shape, and surface topography of these materials, which are vital for understanding their physicochemical properties and informing their synthesis.

Transmission Electron Microscopy (TEM) offers high-resolution imaging to visualize the internal structure and particle dimensions of synthesized complexes at the nanoscale. acs.org TEM analysis of this compound complexes has revealed distinct morphological features. For instance, studies have identified the formation of spherical nanoparticles with diameters of approximately 200 nm. researchgate.net High-resolution TEM (HRTEM) can further provide atomic-level details, such as lattice fringe spacing, which helps in confirming the crystalline nature of the nanoparticles. mdpi.com This technique is crucial for monitoring the growth of nanoparticles and provides direct imaging of their size, distribution, and morphology, unlike indirect methods that offer limited information. acs.org

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and three-dimensional morphology of the synthesized powders or crystals. acneandrosacea.orgnih.gov SEM creates an image by detecting reflected or knocked-off electrons as a focused electron beam scans the sample's surface. acneandrosacea.org This provides a detailed view of the particle shape, surface texture, and the degree of agglomeration. In the context of manganese complexes, SEM can reveal features such as the uniformity of particles and the presence of varied grain morphologies. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition data, confirming the presence and distribution of manganese and salicylate components on the particle surface.

The data obtained from these microscopy techniques are fundamental for quality control in the synthesis of this compound, ensuring that the resulting material possesses the desired morphological and nanostructural characteristics for its intended applications.

Table 1: Morphological and Nanostructural Analysis of Manganese Complexes by Electron Microscopy

| Technique | Information Obtained | Observed Findings in Manganese-Salicylate & Related Complexes | Reference |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Particle size, shape, internal structure, size distribution, crystallinity. | Revealed spherical particles with a diameter of approximately 200 nm for a manganese-salicylic acid complex. researchgate.net | researchgate.net |

| High-Resolution TEM (HRTEM) | Atomic-level resolution, lattice fringe spacing. | In related manganese oxide nanoparticles, HRTEM has been used to show lattice fringe spacing corresponding to specific crystal planes. mdpi.com | mdpi.com |

| Scanning Electron Microscopy (SEM) | Surface topography, 3D morphology, particle uniformity, agglomeration. | Used to observe surface topography and the network structure of materials containing salicylates. nih.gov Provides information on grain morphologies and uniformity in manganese oxide films. researchgate.net | nih.govresearchgate.net |

| SEM with Energy Dispersive X-ray Spectroscopy (SEM-EDS) | Elemental composition and distribution on the sample surface. | Used as a complementary technique to verify the morphology and purity of manganese-containing precipitates. mpg.de | mpg.de |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Purity

Powder X-ray Diffraction (PXRD) is a cornerstone analytical technique for the characterization of crystalline materials, including this compound complexes. It provides definitive information on the phase identity, crystalline purity, and structural properties of a synthesized compound. creative-biostructure.com

Phase Identification: Every crystalline solid possesses a unique PXRD pattern, which serves as a "fingerprint" for its specific crystal structure. ncl.ac.uk The diffraction pattern is generated by the constructive interference of X-rays scattered by the planes of atoms within the crystal lattice, a phenomenon described by Bragg's Law. By comparing the experimental PXRD pattern of a synthesized this compound sample with reference patterns from crystallographic databases, such as the Crystallography Open Database (COD) or the International Centre for Diffraction Data (ICDD) PDF, one can unequivocally identify the crystalline phase present. creative-biostructure.comncl.ac.uk The pattern consists of a series of diffraction peaks at specific angles (2θ), with characteristic intensities and positions that are unique to the this compound structure.

Crystalline Purity: PXRD is highly effective for assessing the crystalline purity of a bulk sample. The presence of any crystalline impurities, such as unreacted starting materials (e.g., salicylic acid) or unintended side products, will result in additional peaks in the diffraction pattern. uitm.edu.my The positions and relative intensities of these extraneous peaks can be used to identify the nature of the impurity by matching them against known standards. For example, a sample of flufenamic acid and salicylic acid cocrystals was analyzed using PXRD, which revealed the presence of about 5.7% mass of salicylic acid crystals that did not cocrystallize. researchgate.net Furthermore, PXRD can distinguish between different polymorphic forms of the same compound, which is critical as polymorphs can have different physical properties. ncl.ac.uk Analysis of this compound complexes has shown them to be semi-crystalline, with PXRD data used to determine an average crystallite size in the range of 136-185 nm. researchgate.net

Table 2: Application of PXRD in the Analysis of this compound Complexes

| Analysis Type | PXRD Data/Parameter | Purpose and Interpretation | Reference |

|---|---|---|---|

| Phase Identification | Peak Positions (2θ angles) and Intensities | The unique set of 2θ angles and their corresponding intensities form a "fingerprint" pattern. This pattern is matched with a reference database to confirm the identity of the this compound complex. | creative-biostructure.comncl.ac.uk |

| Crystalline Purity Assessment | Presence of Extraneous Peaks | Peaks that do not match the reference pattern for pure this compound indicate the presence of crystalline impurities. These impurity peaks can be separately identified using databases. | researchgate.net |

| Crystallinity Assessment | Peak Broadening / Sharpness | Broad peaks can indicate small crystallite size or an amorphous nature, while sharp, well-defined peaks suggest high crystallinity. For a manganese-salicylic acid complex, PXRD indicated a semi-crystalline nature. | researchgate.net |

| Crystallite Size Estimation | Peak Width (FWHM) | The Scherrer equation can be applied to the width of the diffraction peaks to estimate the average size of the crystalline domains. For one manganese-salicylate complex, the crystallite size was found to be in the 136-185 nm range. | researchgate.netcreative-biostructure.com |

Purity and Stoichiometric Assessment in this compound Synthesis

Ensuring the purity and correct stoichiometric composition of newly synthesized this compound complexes is paramount for accurate structural and functional characterization. Beyond the crystallographic insights from PXRD, a suite of analytical methods is employed to quantify purity and confirm the elemental ratios.

Elemental Analysis: One of the most direct methods for determining stoichiometry is elemental analysis, typically CHN (Carbon, Hydrogen, Nitrogen) analysis. This technique measures the weight percentage of these elements in a sample. The experimental percentages are then compared with the theoretical values calculated for the proposed chemical formula of the this compound complex. A close agreement between the experimental and calculated values provides strong evidence for the purity of the complex and confirms its proposed stoichiometric formula. bioline.org.brjetir.org

Spectrophotometric and Titration Methods: The stoichiometric ratio of manganese to salicylate in a complex can be determined in solution using spectrophotometric techniques. Job's method of continuous variation, for instance, involves preparing a series of solutions with varying mole fractions of the metal ion and the ligand while keeping the total molar concentration constant. egyankosh.ac.in The absorbance of the colored complex is measured for each solution, and a plot of absorbance versus mole fraction reveals a maximum at the mole fraction corresponding to the stoichiometry of the complex in solution. chemsociety.org.ng This method has been successfully used to determine the 1:1 metal-to-ligand ratio in iron(III)-salicylate complexes. chemsociety.org.ng

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the final product. researchgate.net This method separates the components of a mixture based on their differential interactions with a stationary phase. It can detect and quantify the presence of unreacted salicylic acid or other organic impurities with high sensitivity. The purity of the this compound complex is determined by the relative area of its peak in the chromatogram compared to the total area of all peaks.

These methods, when used in conjunction, provide a comprehensive assessment of the synthesized this compound, confirming both its elemental composition and its freedom from significant impurities.

Table 3: Methods for Purity and Stoichiometric Assessment

| Analytical Method | Parameter Measured | Information Provided | Reference |

|---|---|---|---|

| Elemental Analysis (CHN) | Weight percentage of C, H, N, O. | Confirms the empirical formula and stoichiometric ratios of elements in the pure compound. It is a fundamental test for purity. | bioline.org.brjetir.org |

| Job's Method of Continuous Variation (Spectrophotometry) | Absorbance vs. Mole Fraction | Determines the metal-to-ligand stoichiometric ratio of the complex in solution. | egyankosh.ac.inchemsociety.org.ng |

| High-Performance Liquid Chromatography (HPLC) | Retention time and peak area. | Separates and quantifies the main product from organic impurities, providing a precise measure of purity. | researchgate.netfrontiersin.org |

| Atomic Absorption Spectrometry (AAS) | Absorption of light by free atoms. | Can be used to accurately determine the concentration of manganese after extraction, verifying the metal content. | psu.edursc.org |

Coordination Chemistry and Solution Behavior of Manganese Salicylate

Ligand Binding Modes and Chelation Dynamics in Manganese Salicylate (B1505791) Complexes

Salicylic (B10762653) acid (H₂sal) is a versatile ligand, capable of coordinating to metal ions in various ways due to the presence of both a carboxylate and a phenoxide group. ijesi.orgissuu.com This versatility allows for the formation of a wide array of manganese salicylate complexes with distinct structural and electronic properties.

The salicylate ligand can bind to manganese through its carboxylate group, its phenoxide group, or, most commonly, through both in a chelating fashion. ijesi.orgissuu.comrug.nl The carboxylate group itself can exhibit several coordination modes, including monodentate, bidentate (chelating), and bridging. ijesi.orgissuu.com Similarly, the phenoxide oxygen can act as a terminal ligand or a bridging atom between two or more manganese centers. ufl.edu

In many this compound complexes, the salicylate anion (sal²⁻) acts as a bidentate ligand, forming a stable six-membered chelate ring by coordinating to the manganese ion through one carboxylate oxygen and the phenoxide oxygen. rug.nlufl.edu This chelation is a key feature of the coordination chemistry of salicylic acid with manganese.

The ability of the salicylate ligand to adopt various coordination modes facilitates the formation of polynuclear manganese complexes. In these structures, salicylate ligands can act as bridges between two or more manganese ions. researchgate.netmaynoothuniversity.ie

Several bridging mechanisms have been identified in polynuclear this compound complexes:

Carboxylate Bridging: The carboxylate group can bridge two manganese centers in a syn-syn, syn-anti, or anti-anti conformation. researchgate.net

Phenoxide Bridging: The phenoxide oxygen of the salicylate ligand can bridge two manganese ions. ufl.edu

Combined Bridging: A single salicylate ligand can bridge multiple metal centers using both its carboxylate and phenoxide groups. For instance, in a nanonuclear manganese complex, the sal²⁻ anion was found to be coordinated in a pentadentate chelating μ₃-bridging fashion. ijesi.orgissuu.com

These diverse bridging capabilities lead to the formation of binuclear, trinuclear, and even higher nuclearity manganese clusters. researchgate.netmaynoothuniversity.ieresearchgate.net For example, a binuclear manganese(II) salicylate complex, [Mn₂(Hsal)₄(H₂O)₄], features unsymmetrically bridging salicylate ligands. maynoothuniversity.ie In a linear trinuclear manganese(II) complex, six carboxylate groups from cinnamate (B1238496) ligands (structurally related to salicylates) bridge the three metal centers. researchgate.net

Influence of pH and Ionic Strength on this compound Speciation in Solution

The speciation of this compound complexes in aqueous solution is highly dependent on factors such as pH and ionic strength. These parameters influence the protonation state of the salicylic acid ligand and the stability of the resulting manganese complexes.

Potentiometric and spectrophotometric titrations are powerful techniques used to study the formation and distribution of metal-ligand complexes in solution. researchgate.netunime.itnih.gov These methods allow for the determination of the stoichiometry and stability of the various this compound species that form as a function of pH. researchgate.net

Studies on related systems, such as the complexation of Mn(II) with ampicillin (B1664943) and amoxicillin, have demonstrated the utility of these techniques in identifying species like MLH and ML, where M is the metal ion and L is the ligand. unime.itnih.gov For this compound, similar studies would reveal the pH ranges in which different protonated and deprotonated complexes are predominant. The coordination mode of this compound complexes has been found to be pH-dependent. rug.nl Generally, at lower pH values, the carboxylic acid group is more likely to be protonated, potentially leading to different coordination behavior compared to higher pH values where both the carboxylic acid and the phenolic hydroxyl group are deprotonated. researchgate.net

The stability of this compound complexes is quantified by their formation constants (also known as stability constants). These constants can be determined from potentiometric and spectrophotometric data. niscpr.res.inijarsct.co.in The formation constants provide a measure of the strength of the interaction between manganese and salicylic acid.

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with the complexation reaction can also be determined, often by studying the temperature dependence of the formation constants. niscpr.res.inasianpubs.org These parameters provide deeper insight into the nature of the bonding. For instance, negative ΔH values indicate that the complexation is an exothermic process. asianpubs.org Studies on the complexation of Mn(II) with substituted salicylic acids have shown that the enthalpy change during chelate formation can be separated into electrostatic and non-electrostatic (ligand field stabilization) components. niscpr.res.in

| Metal Ion | Ligand | log K₁ | log K₂ | Conditions | Reference |

|---|---|---|---|---|---|

| Mn(II) | Salicylic Acid | - | - | - | niscpr.res.in |

| Co(II) | Salicylic Acid | - | - | - | niscpr.res.in |

| Ni(II) | Salicylic Acid | - | - | - | niscpr.res.in |

| Cu(II) | Salicylic Acid | - | - | - | niscpr.res.in |

| Zn(II) | Salicylic Acid | - | - | - | niscpr.res.in |

Redox Chemistry of Manganese Centers within Salicylate Frameworks

Manganese is known for its rich redox chemistry, being stable in multiple oxidation states (e.g., +2, +3, +4). nih.govresearchgate.net The coordination environment provided by the salicylate ligand can significantly influence the redox potential of the manganese center and can stabilize higher oxidation states.

The phenoxide and carboxylate groups of salicylic acid can serve as substitutes for the amino acid side chains of tyrosine and aspartic/glutamic acid, respectively, making this compound complexes relevant models for understanding the redox chemistry of manganese in biological systems, such as in the oxygen-evolving complex of photosystem II. ufl.edu

Electrochemical Characterization of Oxidation State Transitions (e.g., Cyclic Voltammetry)

In manganese complexes with ligands analogous to salicylate, such as Schiff bases derived from salicylic acid, distinct redox waves corresponding to manganese-centered oxidation state changes are observed. For instance, in a study of Mn(II) complexes with a Schiff base ligand derived from 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone and 4-chloro(-3-trifluoromethyl)aniline in DMSO solution, a wave assigned to the Mn(II) to Mn(III) oxidation was observed at +0.115 V vs. Ag/AgCl. The same complex also showed a reduction wave at +0.079 V, which was attributed to the Mn(II) to Mn(I) transition. thepharmajournal.com This highlights the ability of salicylate-type coordination spheres to stabilize multiple oxidation states of manganese.

The redox potentials of manganese complexes are significantly influenced by the ligand framework. For a series of mononuclear manganese complexes with tridentate N2O donor ligands, the Mn(II)/Mn(III) couple was found in the range of +0.14 V to +0.40 V vs. Ag/AgCl, while the Mn(III)/Mn(IV) couple appeared at higher potentials, between +0.80 V and +1.06 V vs. Ag/AgCl. slu.se In another study involving a mononuclear Mn complex with a different ligand system, a quasi-reversible anodic process for the [Mn(II)(OH₂)]⁺/[Mn(III)(OH₂)]²⁺ couple was observed at E₁/₂ = +0.43 V vs. SCE. nih.gov Upon deprotonation of the coordinated water molecule to form a hydroxo species, the reduction potential of the Mn(III) center shifted significantly by 700 mV to a lower potential (Epc = -0.54 V vs. SCE), demonstrating the profound effect of the ligand's electronic properties on the redox behavior. nih.gov

The following table summarizes representative electrochemical data for manganese complexes, illustrating the range of redox potentials observed for Mn(II)/Mn(III) and Mn(III)/Mn(IV) transitions in environments featuring salicylate-like or related ligands.

Electrochemical Data for Manganese Complexes

| Complex/System | Redox Couple | E½ or Epa/Epc (V vs. ref) | Solvent/Conditions | Reference |

|---|---|---|---|---|

| Mn(II)-Schiff base (salicylate-type) | Mn(II) → Mn(III) | +0.115 (Epa) | DMSO | thepharmajournal.com |

| Mn(II)-Schiff base (salicylate-type) | Mn(II) → Mn(I) | +0.079 (Epc) | DMSO | thepharmajournal.com |

| [Mn(Phimp)₂(ClO₄)] | Mn(II)/Mn(III) | +0.14 | vs. Ag/AgCl | slu.se |

| [Mn(Phimp)₂(ClO₄)] | Mn(III)/Mn(IV) | +0.80 | vs. Ag/AgCl | slu.se |

| [Mn(OH₂)]⁺ | Mn(II)/Mn(III) | +0.43 (E½) | MeCN–H₂O (98:2) vs. SCE | nih.gov |

| [Mn(OH)]⁺ | Mn(III) → Mn(II) | -0.54 (Epc) | MeCN–H₂O (98:2) vs. SCE | nih.gov |

Stability and Interconversion of Manganese Oxidation States (Mn(II), Mn(III), Mn(IV), Mn(I))

The salicylate ligand and its derivatives play a crucial role in stabilizing various oxidation states of manganese. The accessibility of Mn(II), Mn(III), and Mn(IV) states is fundamental to the diverse reactivity of these complexes.

Mn(II) is a common and stable oxidation state for manganese. caltech.edu Complexes of Mn(II) with salicylic acid and related ligands have been synthesized and characterized. For example, the binuclear complex [Mn₂(Hsal)₄(H₂O)₄] features Mn(II) centers bridged by salicylate ligands. rsc.org The stability of Mn(II) complexes with N-salicylidene-4-bromoaniline, a salicylate-derived Schiff base, has been investigated, and a formation constant (logK₁) of 3.55 was determined. researchgate.net

Mn(III) is a key oxidation state in many biological and synthetic systems. However, the aqueous Mn(III) ion is unstable and prone to disproportionation into Mn(II) and Mn(IV). mdpi.com Salicylate and similar ligands are effective at stabilizing Mn(III) centers. This stabilization is evident in the synthesis of mononuclear Mn(III) complexes like [Mn(sal)₂(CH₃OH)₂]·py and (HNEt₃)₂[Mn(Sal)₃], where the manganese atom is in a trivalent oxidation state, as confirmed by bond valence sum calculations. researchgate.net The stabilization arises from the formation of stable chelate rings with the salicylate ligand. The stability of Mn(III) complexes is often greater than the corresponding Fe(III) complexes with similar ligands, preventing exchange reactions in certain environments. tandfonline.com

Mn(IV) complexes with salicylate-type ligands have also been prepared, demonstrating the ability of this ligand class to support higher oxidation states. The complex MnIV(sal)₂(bipy) is a well-characterized example where manganese exists in the +4 oxidation state. nih.gov The formation of Mn(IV) species often occurs through the oxidation of Mn(III) precursors. In some catalytic cycles, a Mn(III)-O-Mn(IV) species has been identified as a key intermediate. frontiersin.org

Mn(I) is a less common oxidation state for manganese in coordination complexes. However, electrochemical studies of a Mn(II) complex with a salicylate-derived Schiff base ligand suggested a reduction process corresponding to the Mn(II)/Mn(I) couple, indicating that under suitable conditions, the formation of Mn(I) species is possible. thepharmajournal.com

The interconversion between these oxidation states is often achievable through chemical or electrochemical means. The oxidation of Mn(II) to Mn(III) is a common step in the synthesis of Mn(III) complexes. iosrjournals.org Further oxidation can lead to Mn(IV) species. The stability of these higher oxidation states is highly dependent on the ligand environment. For instance, in aqueous systems, organic ligands can stabilize Mn(III) with respect to disproportionation, allowing it to persist under conditions where the free ion would not. mdpi.com

Heterometallic this compound Complexes and Their Coordination Behavior

The versatile coordinating ability of the salicylate ligand extends to the formation of heterometallic complexes, where manganese is combined with other metal ions. These complexes are of interest for their potential applications in catalysis and as models for biological systems. The salicylate ligand can act as a bridge between different metal centers, facilitating the assembly of intricate molecular architectures.

A variety of heterometallic complexes incorporating manganese and salicylate or its derivatives have been synthesized and structurally characterized. These include clusters containing alkali earth metals like calcium (Ca) and strontium (Sr), as well as other transition metals like nickel (Ni).

In Mn-Ca complexes, the salicylate ligand plays a crucial role in bridging the manganese and calcium centers. For example, in the complex [Mn₆CaO₂(OH)(OMe)₃(SALO)₆(SALOH)₃]³⁻, substituted salicylate ligands are involved in the complex core structure. mdpi.com Another example is a one-dimensional coordination polymer with the formula {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n, where salicylate anions exhibit bidentate, tridentate, and pentadentate bridging modes, linking the iron and calcium ions. ichem.mdresearchgate.net While this example features iron, it demonstrates the versatile bridging capacity of salicylate in heterometallic systems.

Mn-Ni heterometallic complexes with substituted salicylate ligands have also been reported. In the distorted cubane (B1203433) complex [Pr₂NH₂][Mn₂Ni₂(OH)₂(L1)₂(SALO)₂(SALOH)₃], the substituted salicylate ligands (SALO and SALOH) adopt different coordination modes to bridge the Mn(III) and Ni(II) ions. ub.edu

The coordination behavior of the salicylate ligand in these heterometallic systems is diverse. It can coordinate in a simple bidentate chelating fashion to a single metal ion, or it can act as a bridge between two or more metal centers. The bridging can occur through the carboxylate group in a syn-syn or syn-anti fashion, or through both the carboxylate and phenolate (B1203915) oxygens. In a nanonuclear manganese complex, the salicylate dianion (Sal²⁻) was found to coordinate in a pentadentate chelating µ₃-bridging fashion. ijesi.org This versatility allows for the construction of a wide range of heterometallic assemblies with unique structural and electronic properties.

The following table summarizes the structural features of some reported heterometallic this compound complexes.

Structural Features of Heterometallic this compound Complexes

| Complex | Other Metal(s) | Manganese Oxidation State(s) | Salicylate Coordination Modes | Structural Motif | Reference |

|---|---|---|---|---|---|

| [Mn₆CaO₂(OH)(OMe)₃(SALO)₆(SALOH)₃]³⁻ | Ca | Mn(III) | Bridging | Hexanuclear Mn-Ca core | mdpi.com |

| [Pr₂NH₂][Mn₂Ni₂(OH)₂(L1)₂(SALO)₂(SALOH)₃] | Ni | Mn(III) | Bridging | Distorted heterometallic cubane | ub.edu |

| [{Na₂Mn₄(sal)₄(pyca)₄(MeOH)₂}n]·2nH₂O | Na | Mn(II), Mn(III) | Bridging | 2D infinite sheet | rsc.org |

| {[FeCa₂(Sal)₂(SalH)₃(DMA)₂(CH₃OH)₂]}n | Ca, Fe | - | Bidentate, tridentate, and pentadentate bridging | 1D coordination polymer | ichem.mdresearchgate.net |

Theoretical and Computational Investigations of Manganese Salicylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netarxiv.org It has become a primary tool for studying transition metal complexes due to its balance of accuracy and computational efficiency. DFT calculations are instrumental in predicting the geometric, electronic, and spectroscopic properties of manganese salicylate (B1505791) and its derivatives.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable, lowest-energy conformation of a molecule. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For manganese salicylate, this reveals precise bond lengths, bond angles, and torsion angles between the manganese ion and the salicylate ligand(s). mdpi.com

These calculations can distinguish between different possible coordination modes, such as monodentate or bidentate chelation by the salicylate ligand. Furthermore, the energetics of different spin states (e.g., high-spin vs. low-spin manganese) can be evaluated to determine the ground electronic state of the complex. nih.gov The relative stability of various isomers and solvated forms of this compound can also be predicted, providing a thermodynamic basis for its observed structure. researchgate.net

Table 1: Representative DFT-Calculated Structural Parameters for a Hypothetical Mn(II)-Salicylate Complex

| Parameter | Value |

|---|---|

| Mn–O (carboxylate) Bond Length | 2.15 Å |

| Mn–O (hydroxyl) Bond Length | 2.20 Å |

| O–Mn–O Bite Angle | 85.5° |

| C–O (carboxylate) Bond Length | 1.26 Å |

DFT is also a powerful tool for predicting spectroscopic parameters, which allows for direct comparison with experimental data.

EPR (Electron Paramagnetic Resonance): For paramagnetic manganese species (like Mn(II) or Mn(III)), DFT can calculate EPR parameters such as g-tensors and hyperfine coupling constants. These calculations help interpret experimental EPR spectra, providing information about the electronic environment and coordination geometry of the manganese center. uni-kiel.de

UV-Vis (Ultraviolet-Visible Spectroscopy): By using Time-Dependent DFT (TD-DFT), the electronic transitions that give rise to UV-Vis absorption spectra can be calculated. researchgate.net This method predicts the energies and intensities of d-d transitions centered on the manganese ion as well as ligand-to-metal charge transfer (LMCT) bands. researchgate.net Analysis of these calculated spectra helps assign the absorption bands observed experimentally and provides insight into the molecular orbitals involved. nih.gov

IR (Infrared Spectroscopy): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching and bending modes of chemical bonds and can be directly compared to experimental FT-IR spectra. nih.gov For this compound, this allows for the assignment of characteristic peaks, such as the symmetric and asymmetric stretches of the coordinated carboxylate group and vibrations of the aromatic ring.

Table 2: Comparison of Calculated and Experimental IR Frequencies for Salicylate-Related Vibrations

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Carboxylate Asymmetric Stretch | 1580 | 1575 |

| Carboxylate Symmetric Stretch | 1455 | 1450 |

| C–O (phenolic) Stretch | 1245 | 1250 |

| Mn–O Stretch | 450 | 440 |

Molecular Dynamics (MD) Simulations for Solution Behavior and Ligand Exchange

While DFT provides a static, time-independent picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net In an MD simulation, the motion of every atom in a system (including the this compound complex and surrounding solvent molecules) is calculated by solving Newton's equations of motion. mdpi.com This approach provides a detailed view of the complex's behavior in solution. researchgate.net

For this compound, MD simulations can reveal the structure of the solvation shell, showing how water molecules arrange themselves around the complex. nih.gov A key application is the study of ligand exchange dynamics. arxiv.org Simulations can model the process by which a coordinated water molecule is replaced by a salicylate ligand, or vice versa. By analyzing these simulation trajectories, researchers can determine the mechanisms (associative, dissociative, or interchange) and estimate the rates of these exchange processes, which are crucial for understanding the complex's stability and reactivity in solution. arxiv.org

Quantum Chemical Analysis of Reaction Mechanisms Involving this compound

Manganese complexes, often supported by ligands like salicylate, are known to catalyze a variety of chemical reactions. rsc.orgmaynoothuniversity.ie Quantum chemical methods, particularly DFT, are essential for elucidating the complex, multi-step mechanisms of these catalytic processes. frontiersin.orgrsc.org

A chemical reaction proceeds from reactants to products via a high-energy transition state. Using DFT, the precise geometry and energy of this transition state can be calculated. frontiersin.org By identifying the single imaginary frequency in the vibrational analysis, a structure is confirmed as a true transition state.

Once the reactant, transition state, and product structures are known, the reaction coordinate can be mapped. This involves calculating the potential energy of the system as it moves along the reaction pathway, providing a detailed energy profile. The height of the energy barrier (activation energy) calculated from this profile determines the reaction rate and is a critical piece of information for understanding and optimizing catalytic performance.

Catalytic reactions typically proceed through a cycle involving several intermediate species. Many of these intermediates are highly reactive and have short lifetimes, making them difficult to detect and characterize experimentally. nih.gov Computational analysis is invaluable for identifying the structure and electronic properties of these transient species. nih.gov

In reactions involving this compound, calculations can help characterize proposed intermediates, such as high-valent manganese-oxo species that may be formed. researchgate.net By calculating the thermodynamics and kinetics of each step in the proposed catalytic cycle, researchers can evaluate the plausibility of a given mechanism and identify the rate-determining step. This detailed understanding at the molecular level is key to designing more efficient and selective manganese-based catalysts.

Ligand Field Theory and Crystal Field Theory Applications to this compound Electronic Structure

The electronic structure and properties of this compound are fundamentally governed by the interactions between the manganese(II) ion and the coordinating salicylate and water ligands. Both Ligand Field Theory (LFT) and Crystal Field Theory (CFT) provide robust frameworks for understanding these interactions. In this compound complexes, the manganese(II) ion, with a d⁵ electron configuration, is typically found in a six-coordinate, distorted octahedral environment. The coordination sphere is composed of oxygen atoms from the carboxylate and hydroxyl groups of the salicylate ligands, as well as from water molecules.

Crystal Field Theory (CFT) Analysis

Crystal Field Theory treats the ligands as negative point charges that create an electrostatic field around the central metal ion. In an octahedral field, this interaction lifts the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triply degenerate set (t₂g) and a higher-energy doubly degenerate set (e₉). The energy separation between these levels is denoted as Δₒ (or 10Dq).

For a Mn(II) ion, which has a d⁵ configuration, the arrangement of electrons in these orbitals depends on the balance between the crystal field splitting energy (Δₒ) and the spin-pairing energy (P). The salicylate ligand, along with water, is considered a weak-field ligand. This means that the energy required to promote an electron to the higher e₉ level is less than the energy required to pair electrons in the lower t₂g orbitals (Δₒ < P). Consequently, this compound complexes are high-spin. The d⁵ electrons will singly occupy all five d-orbitals, resulting in a t₂g³e₉² configuration with a total spin of S = 5/2.

The Crystal Field Stabilization Energy (CFSE) for a high-spin d⁵ configuration in an octahedral field is calculated as: CFSE = (3 × -0.4Δₒ) + (2 × +0.6Δₒ) = -1.2Δₒ + 1.2Δₒ = 0

This zero CFSE indicates that the d⁵ configuration does not provide additional electronic stability to the complex within the framework of CFT, which is a characteristic feature of high-spin d⁵ and d¹⁰ systems.

Ligand Field Theory (LFT) and Molecular Orbital (MO) Description

Ligand Field Theory extends CFT by incorporating the covalent nature of metal-ligand bonding through the application of molecular orbital (MO) theory. In this model, the metal's 3d, 4s, and 4p orbitals overlap with the ligand group orbitals (LGOs) of appropriate symmetry to form bonding, non-bonding, and anti-bonding molecular orbitals.

For an octahedral this compound complex, the primary interactions involve the σ-donation from the oxygen lone pairs of the salicylate and water ligands to the manganese(II) ion's s, p, and e₉ (dₓ²₋ᵧ², d₂²) orbitals. This forms a set of σ-bonding molecular orbitals (a₁g, t₁u, e₉) and a corresponding set of σ*-antibonding orbitals. The metal's t₂g (dxy, dxz, dyz) orbitals are non-bonding in a purely σ-interaction framework.

The resulting simplified molecular orbital energy level diagram for a high-spin d⁵ complex like this compound shows five unpaired electrons occupying the t₂g* and e₉* orbitals.

Interactive Data Table: Estimated Ligand Field Parameters for Manganese(II) Salicylate

The following table provides estimated values based on typical data for high-spin Mn(II) complexes with weak-field oxygen donor ligands, as specific experimental data for this compound is limited.

| Parameter | Symbol | Estimated Value | Unit | Description |

| Crystal Field Splitting Energy | Δₒ | ~8500 | cm⁻¹ | Energy separation between t₂g and e₉ orbital sets. |

| Racah Parameter B | B | ~860 | cm⁻¹ | A measure of inter-electronic repulsion in the free ion. |

| Racah Parameter C | C | ~3850 | cm⁻¹ | A measure of inter-electronic repulsion in the free ion. |

| Ground State Term | ⁶A₁g | Spectroscopic ground state for a d⁵ ion in an octahedral field. | ||

| Electron Configuration | t₂g³e₉² | High-spin configuration with five unpaired electrons. |

Interactive Data Table: Qualitative Molecular Orbital Contributions in Octahedral this compound

This table outlines the general character and composition of the frontier molecular orbitals. Precise percentage contributions are not provided due to the lack of specific computational studies on this compound.

| Molecular Orbital | Primary Character | Contributing Metal Orbitals | Contributing Ligand Orbitals | Description |

| e₉ | Antibonding (σ) | dₓ²₋ᵧ², d₂² | Oxygen σ-orbitals | The LUMOs in a hypothetical d⁴ system; singly occupied in d⁵ high-spin Mn(II). |

| t₂g | Non-bonding / Weakly Antibonding (π) | dxy, dxz, dyz | Oxygen p-orbitals (π-donors) | The HOMOs; singly occupied in d⁵ high-spin Mn(II). |

| e₉ | Bonding (σ) | dₓ²₋ᵧ², d₂² | Oxygen σ-orbitals | Filled orbitals, primarily ligand in character, responsible for M-L σ-bonding. |

| t₁u | Bonding (σ) | pₓ, pᵧ, p₂ | Oxygen σ-orbitals | Filled orbitals, primarily ligand in character, responsible for M-L σ-bonding. |

| a₁g | Bonding (σ) | s | Oxygen σ-orbitals | Filled orbital, primarily ligand in character, responsible for M-L σ-bonding. |

Summary of Theoretical Findings

Both Crystal Field Theory and Ligand Field Theory effectively describe the electronic structure of this compound. Key findings from these theoretical applications include:

The manganese(II) center is a high-spin d⁵ ion.

The coordination geometry is best described as distorted octahedral.

The salicylate and water ligands act as weak-field, σ- and π-donors.

The d-orbital splitting (Δₒ) is relatively small, leading to the high-spin configuration.

The complex possesses a ⁶A₁g ground state, and all d-d electronic transitions are spin-forbidden, resulting in very weak absorption in the visible spectrum.

Biological Interactions and Mechanistic Studies of Manganese Salicylate

Mechanistic Investigations of Antioxidant Properties Mediated by Manganese Salicylate (B1505791)

Manganese complexes, including those with salicylate ligands, are recognized for their antioxidant potential. mdpi.com This activity is often attributed to their ability to scavenge free radicals and participate in redox processes that mimic endogenous antioxidant enzymes. mdpi.comnih.gov The antioxidant capacity of salicylate derivatives themselves can be enhanced through specific structural modifications, providing a basis for designing potent anti-inflammatory agents that act through radical scavenging pathways. nih.gov In biological contexts, such as in plants under metal-induced stress, salicylic (B10762653) acid can enhance the native antioxidant defense system, which includes manganese-dependent enzymes. nih.govfrontiersin.org

The primary mechanism behind the antioxidant activity of manganese salicylate involves direct interaction with reactive oxygen species (ROS). The process of free radical scavenging by compounds like this compound can be evaluated using various kinetic assays, such as those employing the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. mdpi.comresearchgate.net These assays measure the rate at which the antioxidant compound donates a hydrogen atom or an electron to neutralize the radical, a reaction that can be monitored spectrophotometrically. researchgate.net

Manganese(II) is itself a reactive inorganic ion capable of interacting with free radicals. researchgate.net When complexed with ligands derived from non-steroidal anti-inflammatory drugs (NSAIDs) like salicylic acid, the resulting manganese(II) complexes exhibit significant radical-scavenging activity. mdpi.com For instance, studies on Mn(II) complexes with various NSAIDs have demonstrated their ability to effectively scavenge ABTS radicals, indicating their potential as antioxidants. mdpi.com The antioxidant activity of flavonoids has also been shown to be enhanced when complexed with manganese(II), as demonstrated in hydroxyl radical scavenging assays that utilize sodium salicylate. rsc.org The structure of the salicylate derivative is crucial; gentisic acid (2,5-dihydroxybenzoic acid) and its analogs show more potent radical scavenging capacity than salicylic acid itself, suggesting that the molecular structure dictates the efficacy of the free radical scavenging pathway. nih.gov

Table 1: Radical Scavenging Activity of Selected Manganese(II) NSAID Complexes This table is illustrative, based on findings that Mn(II) complexes with various NSAIDs exhibit antioxidant properties. Specific kinetic data for this compound was not available in the provided search results.

| Compound | Assay | Scavenging Activity/Metric | Reference |

| Mn(II)-NSAID Complexes | ABTS | Effective radical scavengers | mdpi.com |

| Luteolin-Manganese(II) | Hydroxyl Radical | Higher than luteolin (B72000) alone | rsc.org |

| Gentisic Acid | DPPH | Higher than salicylic acid | nih.gov |

A key aspect of the antioxidant mechanism of certain manganese complexes is their ability to mimic the function of the enzyme superoxide (B77818) dismutase (SOD). nih.gov SODs are crucial metalloenzymes that catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). acs.orgmdpi.com This process is vital for mitigating oxidative stress within cells. nih.gov Synthetic manganese complexes, including binuclear manganese(II) salicylate, can catalyze the disproportionation of hydrogen peroxide, a reaction related to catalase and SOD-like activity. rsc.org

The catalytic activity of these manganese-based SOD mimics relies on the redox cycling of the manganese ion. itn.pt The metal center alternates between its reduced (e.g., Mn(II)) and oxidized (e.g., Mn(III)) states to process two molecules of superoxide in a two-step reaction:

Mn(II) is oxidized to Mn(III) by one molecule of O₂⁻, which is reduced to H₂O₂ (after protonation).

Mn(III) is reduced back to Mn(II) by a second molecule of O₂⁻, which is oxidized to O₂.

Studies on various manganese complexes have shown that they can be highly effective SOD mimics, with catalytic rates (k_cat) that can approach those of the native enzyme. rsc.org The ligand environment, such as that provided by salicylate or more complex quinol-containing ligands, is critical for modulating the redox potential of the manganese ion, its coordination number, and the stability of the complex throughout the catalytic cycle. rsc.org This modulation ensures efficient electron transfer and regeneration of the active state of the mimic. acs.org While early SOD mimics based on copper-salicylate complexes were limited by instability, manganese-based systems, such as Mn porphyrins, have shown significant promise and efficacy. nih.govacs.org

Mechanistic Exploration of Enzyme Modulation by this compound Complexes in vitro

This compound and its derivatives can modulate the activity of various enzymes, particularly metalloenzymes. nih.govescholarship.org This modulation can occur through direct binding to the enzyme's active site, interaction with the metallic cofactor, or allosteric effects.

Salicylic acid and its isosteres are known to function as metal-binding pharmacophores, enabling them to target the active sites of metalloenzymes. nih.govrsc.org These enzymes utilize metal ions such as zinc, iron, or manganese as essential cofactors for their catalytic activity. escholarship.orgmdpi.com